T100-Mut

Pain Neurobiology TRP Channels Peptide Modulators

T100-Mut is a unique research tool for dissecting the TRPA1-TRPV1 complex. Unlike direct TRPA1 antagonists, its activity depends on TRPV1 co-expression, making it essential for studies of context-dependent pain signaling. Substitution with generic inhibitors compromises experimental validity. Procure this lyophilized peptide (≥95% purity) for validated results in pain neurobiology research.

Molecular Formula C161H271N49O41S
Molecular Weight 3581.2 g/mol
Cat. No. B12379129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT100-Mut
Molecular FormulaC161H271N49O41S
Molecular Weight3581.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C=O
InChIInChI=1S/C161H271N49O41S/c1-17-18-19-20-21-22-23-24-25-26-30-52-125(222)185-112(76-93-79-182-95-45-32-31-44-94(93)95)148(241)190-98(48-35-38-69-164)144(237)206-127(85(6)7)154(247)197-101(51-41-72-181-161(177)178)134(227)191-102(53-60-117(165)214)137(230)187-99(49-39-70-179-159(173)174)135(228)202-113(77-123(171)220)149(242)189-96(46-33-36-67-162)133(226)186-97(47-34-37-68-163)143(236)207-128(86(8)9)155(248)198-106(57-64-121(169)218)141(234)193-103(54-61-118(166)215)139(232)192-104(55-62-119(167)216)140(233)194-108(59-66-126(223)224)142(235)204-115(81-212)152(245)196-107(58-65-122(170)219)145(238)210-131(91(16)213)158(251)184-90(15)132(225)199-110(74-84(4)5)151(244)208-130(88(12)13)157(250)209-129(87(10)11)156(249)203-114(78-124(172)221)150(243)195-105(56-63-120(168)217)138(231)188-100(50-40-71-180-160(175)176)136(229)205-116(82-252)153(246)200-109(73-83(2)3)147(240)201-111(146(239)183-89(14)80-211)75-92-42-28-27-29-43-92/h27-29,31-32,42-45,79-80,83-91,96-116,127-131,182,212-213,252H,17-26,30,33-41,46-78,81-82,162-164H2,1-16H3,(H2,165,214)(H2,166,215)(H2,167,216)(H2,168,217)(H2,169,218)(H2,170,219)(H2,171,220)(H2,172,221)(H,183,239)(H,184,251)(H,185,222)(H,186,226)(H,187,230)(H,188,231)(H,189,242)(H,190,241)(H,191,227)(H,192,232)(H,193,234)(H,194,233)(H,195,243)(H,196,245)(H,197,247)(H,198,248)(H,199,225)(H,200,246)(H,201,240)(H,202,228)(H,203,249)(H,204,235)(H,205,229)(H,206,237)(H,207,236)(H,208,244)(H,209,250)(H,210,238)(H,223,224)(H4,173,174,179)(H4,175,176,180)(H4,177,178,181)/t89-,90-,91+,96-,97?,98-,99-,100-,101-,102?,103-,104?,105?,106?,107-,108-,109-,110?,111?,112?,113?,114-,115?,116?,127?,128-,129?,130-,131-/m0/s1
InChIKeyCSIZYOZYIQTQBN-JCEIWUHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T100-Mut Cell-Permeable TRPA1 Inhibitor Peptide for Pain Research Procurement


T100-Mut is a 28-amino acid, myristoylated, cell-permeable peptide engineered to mimic the C-terminal topology of the Tmem100-3Q mutant protein. As a selective modulator of the TRPA1-TRPV1 ion channel complex, its primary mechanism involves enhancing the association between these two channels, which results in the potent inhibition of TRPA1-mediated calcium flux and downstream pain signaling [1]. The peptide's design includes an N-terminal myristoyl group to facilitate membrane penetration and intracellular localization, a critical feature for its function in modulating the TRPA1-V1 complex . T100-Mut is supplied as a lyophilized powder, typically with a purity of ≥95% by HPLC, and is intended for research applications in pain neurobiology and ion channel pharmacology [2].

Why Generic TRPA1 Inhibitors Cannot Replace T100-Mut for TRPV1-Dependent Pain Studies


The common practice of substituting TRPA1-targeting compounds based on a single in vitro IC50 value is scientifically flawed for T100-Mut. T100-Mut is not a direct orthosteric antagonist of the TRPA1 channel pore. Instead, its mechanism of action is uniquely dependent on the presence of the TRPV1 co-receptor, acting as a modulator of the TRPA1-V1 protein complex [1]. Small-molecule TRPA1 inhibitors like HC-030031 block the channel directly and often lack this specific TRPV1-context dependency, leading to different pharmacological and behavioral outcomes [2]. Furthermore, other peptide variants, such as T100-WT which shares the wild-type Tmem100 C-terminal sequence, are functionally inert in the same assays, demonstrating that the specific 3Q mutation sequence is essential for activity [3]. Therefore, substituting T100-Mut with a general TRPA1 antagonist or an inactive analog will not replicate its unique, context-dependent inhibition of pain signaling pathways, compromising the validity of experimental results.

T100-Mut Quantitative Evidence Guide: Head-to-Head Comparisons vs. Key Analogs


Functional TRPA1 Inhibition in DRG Neurons: T100-Mut vs. T100-WT

In a direct comparison using calcium imaging in IB4-negative mouse dorsal root ganglion (DRG) neurons, T100-Mut pretreatment selectively decreased the percentage of cells responding to the TRPA1 agonist mustard oil (MO). In contrast, the wild-type control peptide T100-WT, which shares the C-terminal sequence of unmutated Tmem100, exhibited no significant modulatory effect on the TRPA1-V1 complex in the same heterologous expression system [1].

Pain Neurobiology TRP Channels Peptide Modulators

In Vivo Acute Pain Behavior: T100-Mut vs. Scrambled Peptide Control

In a mouse model of acute chemical pain, local injection of T100-Mut into the hind paw significantly reduced nocifensive behavior (licking and lifting) induced by the TRPA1 agonist mustard oil. This effect was quantified in a head-to-head comparison with a scrambled peptide control group [1].

In Vivo Pharmacology Pain Models Nociception

TRPA1 vs. TRPV1 Selectivity Profile: T100-Mut vs. Capsaicin

The selectivity of T100-Mut for TRPA1 over TRPV1 was rigorously tested. While T100-Mut potently inhibited responses to the TRPA1 agonist mustard oil (MO), it had no effect on responses to the TRPV1 agonist capsaicin (CAP) in the same DRG neuronal population. This demonstrates a clear functional selectivity within the TRPA1-V1 complex [1].

Ion Channel Selectivity TRPV1 Mechanism of Action

Efficacy in Multiple In Vivo Chronic Pain Models vs. Vehicle Control

The efficacy of T100-Mut was validated across two distinct chronic pain models: inflammatory pain induced by Complete Freund's Adjuvant (CFA) and chemotherapy-induced neuropathic pain from paclitaxel. In both cases, treatment with T100-Mut led to a significant attenuation of mechanical hyperalgesia compared to vehicle-treated controls, as measured by mechanical paw withdrawal thresholds [1].

Chronic Pain Inflammatory Pain Neuropathic Pain

T100-Mut: Optimal Research Applications for TRPA1-Mediated Pain and Neurobiology


Investigating TRPA1-TRPV1 Complex-Specific Signaling

For research aimed at dissecting the functional interplay and signaling outcomes of the TRPA1-TRPV1 complex, T100-Mut is the ideal tool. Its unique mechanism—enhancing the association between the two channels to inhibit TRPA1 activity—is a context-dependent effect that cannot be replicated by direct TRPA1 antagonists like HC-030031 [1]. The peptide's demonstrated selectivity for TRPA1 over TRPV1 agonism (as shown by its lack of effect on capsaicin responses) ensures that observed cellular or behavioral changes can be attributed specifically to modulation of the TRPA1-V1 complex [2]. This is a critical advantage for studies focused on endogenous modulatory mechanisms of pain signaling.

Validating TRPA1 Contributions in Chronic Pain Models

T100-Mut is a highly validated reagent for confirming the role of TRPA1 in both inflammatory and neuropathic pain states. Its proven efficacy in reversing mechanical hyperalgesia in CFA-induced inflammation and paclitaxel-induced neuropathy models provides a strong foundation for its use as a positive control or investigative compound in these widely used rodent models [3]. Unlike some small-molecule TRPA1 inhibitors, T100-Mut's activity is TRPV1-dependent, offering a more nuanced tool for researchers investigating the specific cellular context of TRPA1's contribution to chronic pain. This makes it particularly valuable for studies where TRPV1 co-expression is a known variable.

Developing TRPV1-Dependent TRPA1 Assays

Due to its dependence on the TRPA1-V1 complex, T100-Mut is an essential reagent for developing and validating cellular assays that require a functional, dual-channel context. This peptide can be used as a benchmark tool in calcium flux assays on DRG neurons or heterologous cells co-expressing both channels to ensure the assay system accurately reflects the native channel complex behavior [4]. Its well-characterized, quantifiable inhibition of mustard oil-induced responses provides a reliable reference point for assay optimization and for screening other potential modulators of the TRPA1-V1 interaction. Researchers can confidently use T100-Mut to set the 'maximal inhibition' window in their TRPA1-V1 complex-specific assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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